6b-tropanol
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Overview
Description
6b-tropanol is a bicyclic compound with the molecular formula C8H15NO. It is a structural component of the tropane alkaloid family, which is known for its significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6b-tropanol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the stereochemical purity and yield are maintained. This would likely involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
6b-tropanol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution reactions may yield halogenated compounds or other derivatives.
Scientific Research Applications
6b-tropanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s structure is similar to that of natural tropane alkaloids, making it useful in studying biological processes and interactions.
Industry: It can be used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 6b-tropanol involves its interaction with specific molecular targets and pathways. As a tropane alkaloid derivative, it likely interacts with neurotransmitter receptors in the nervous system, influencing neurotransmission and potentially exhibiting pharmacological effects similar to those of other tropane alkaloids .
Comparison with Similar Compounds
Similar Compounds
Tropane: The parent structure of many tropane alkaloids, known for its stimulant and medicinal properties.
Cocaine: A well-known tropane alkaloid with potent stimulant effects.
Atropine: Another tropane alkaloid used in medicine for its anticholinergic properties.
Uniqueness
6b-tropanol is unique due to its specific stereochemistry and the presence of the hydroxyl group at the 6-position. This structural feature distinguishes it from other tropane alkaloids and contributes to its unique chemical and biological properties .
Properties
CAS No. |
18700-21-5 |
---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(6S)-8-methyl-8-azabicyclo[3.2.1]octan-6-ol |
InChI |
InChI=1S/C8H15NO/c1-9-6-3-2-4-7(9)8(10)5-6/h6-8,10H,2-5H2,1H3/t6?,7?,8-/m0/s1 |
InChI Key |
PZPVPVJLCPBGRW-RRQHEKLDSA-N |
SMILES |
CN1C2CCCC1C(C2)O |
Isomeric SMILES |
CN1C2CCCC1[C@H](C2)O |
Canonical SMILES |
CN1C2CCCC1C(C2)O |
Origin of Product |
United States |
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